Sodium Ascorbate

Catalog No.
S519479
CAS No.
134-03-2
M.F
C6H7O6.Na
C6H7O6Na
C6H7NaO6
M. Wt
198.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Ascorbate

Substituting ascorbic acid for sodium ascorbate often causes precipitation, protein denaturation, and equipment corrosion. Sodium Ascorbate (CAS 134-03-2) eliminates these failures with its pH-neutral buffered salt form.

  • 620 g/L aqueous solubility prevents needle clogging in meat brines.
  • Maintains pH 6.5-8.0, preserving protein integrity in click chemistry.
  • Neutral taste and non-corrosive, ideal for high-dose nutraceuticals.

CAS Number

134-03-2

Product Name

Sodium Ascorbate

IUPAC Name

sodium (2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate

Molecular Formula

C6H7O6.Na
C6H7O6Na
C6H7NaO6

Molecular Weight

198.11 g/mol

InChI

InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5+;/m0./s1

InChI Key

PPASLZSBLFJQEF-RXSVEWSESA-M

solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
Solubility in water: 62 g/100 mL at 25 °C; 78 g/100 mL at 75 °C
Very slightly soluble in alcohol; insoluble in chloroform, ether

Synonyms

Acid, Ascorbic, Acid, L-Ascorbic, Ascorbate, Ferrous, Ascorbate, Magnesium, Ascorbate, Sodium, Ascorbic Acid, Ascorbic Acid, Monosodium Salt, di-L-Ascorbate, Magnesium, Ferrous Ascorbate, Hybrin, L Ascorbic Acid, L-Ascorbic Acid, Magnesium Ascorbate, Magnesium Ascorbicum, Magnesium di L Ascorbate, Magnesium di-L-Ascorbate, Magnorbin, Sodium Ascorbate, Vitamin C

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+]

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.[Na+]

The exact mass of the compound Sodium ascorbate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 63° f (ntp, 1992)solubility in water: 62 g/100 ml at 25 °c; 78 g/100 ml at 75 °cvery slightly soluble in alcohol; insoluble in chloroform, ether. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

25 g, 100 g, 500 g, 1 kg

Sodium Ascorbate (CAS 134-03-2), also designated as food additive E301, is the sodium salt of L-ascorbic acid and serves as a critical industrial antioxidant, reducing agent, and nutritional fortifier. Unlike the free acid form of Vitamin C, it is a buffered mineral salt synthesized by reacting ascorbic acid with sodium bicarbonate, yielding a compound that is highly water-soluble and pH-neutral[1]. For procurement professionals and formulation scientists, this structural difference translates directly into superior processability. It mitigates the corrosive and organoleptic challenges associated with highly acidic additives while maintaining equivalent antioxidant efficacy, making it a foundational ingredient in high-concentration liquid formulations, sensitive bioconjugation reactions, and premium nutraceuticals [2].

Research Fit

pH-neutral aqueous systems Supports formulations requiring near-neutral pH, avoiding acid-driven instability.
High-concentration aqueous solutions Enables preparation of concentrated stocks without precipitation.
Mineral ascorbate without acid co-issues Provides vitamin C activity without the low pH characteristic of ascorbic acid.

Generic substitution between Sodium Ascorbate and standard Ascorbic Acid frequently leads to formulation failures due to drastic differences in pH and solubility. Replacing Sodium Ascorbate with the free acid in high-concentration liquid applications, such as meat curing brines or ready-to-drink beverages, can cause spontaneous precipitation and severe equipment corrosion due to the acid's low pH (2.0–3.0)[1]. Furthermore, substituting with Calcium Ascorbate introduces strict calcium load limitations for dietary applications and reduces maximum aqueous solubility by approximately 20%, restricting its use in ultra-concentrated solutions [2]. In sensitive chemical syntheses like CuAAC click chemistry, failing to use the buffered sodium salt disrupts the strict pH requirements (6.5–8.0) needed for optimal bioconjugation, leading to denatured proteins and failed assays [3].

Substitution Risk

!
Ascorbic acid: pH mismatch
Ascorbic acid creates highly acidic solutions (pH ~2.5) that may accelerate degradation of co-formulated ingredients and are not suited for pH-sensitive systems.
!
Calcium / magnesium ascorbate: solubility and deliquescence
Different cations alter solubility profiles and moisture uptake behavior; aqueous solubility of 62 g/100 mL may not transfer to other mineral ascorbates.
!
Sodium erythorbate: functional equivalence requires validation
In meat curing, sodium erythorbate shows comparable efficacy only under specific conditions; direct mass replacement without equivalence correction may alter process outcome.

Aqueous Solubility

Sodium Ascorbate exhibits exceptionally high aqueous solubility compared to standard ascorbic acid and other mineral salts. At 20–25 °C, Sodium Ascorbate can achieve a solubility of approximately 620 g/L, whereas ascorbic acid is limited to 300–330 g/L[1]. Calcium ascorbate also falls short at roughly 500 g/L [2]. This near-doubling of solubility capacity prevents crystallization and precipitation in supersaturated industrial environments, ensuring consistent dosing in liquid applications.

Evidence DimensionAqueous Solubility at 20–25 °C
Target Compound Data620 g/L (62 g/100 mL)
Comparator Or BaselineAscorbic Acid: ~300–330 g/L; Calcium Ascorbate: ~500 g/L
Quantified Difference87% to 106% higher solubility than ascorbic acid; 24% higher than calcium ascorbate
ConditionsAqueous solution at standard ambient temperature (20–25 °C)

Allows manufacturers to formulate highly concentrated liquid pre-mixes, meat brines, and injectable solutions without the risk of line-clogging precipitation.

Solubility vs Ascorbic Acid
Head-to-head
62 g/100 mL at 25°C
Reported higher aqueous solubility enables high-concentration solution preparation.
Ascorbic acid solubility is lower; specific value not provided in direct comparison source.

Solution pH and Equipment Compatibility

The free acid form of Vitamin C is highly acidic, with a 5–10% aqueous solution registering a pH of 2.0 to 3.0. In contrast, Sodium Ascorbate acts as a buffered salt, yielding a near-neutral pH of 7.0 to 8.0 in solution [1]. This 4 to 5 point pH difference is critical in industrial manufacturing, where highly acidic solutions can corrode stainless steel processing equipment and introduce unwanted sharp tartness into delicate flavor profiles[2].

Evidence DimensionpH of 5–10% aqueous solution
Target Compound DatapH 7.0 – 8.0 (Near-neutral)
Comparator Or BaselineAscorbic Acid: pH 2.0 – 3.0 (Highly acidic)
Quantified Difference~4.5 to 5.0 pH unit increase (orders of magnitude lower hydrogen ion concentration)
Conditions5–10% w/v aqueous solution at room temperature

Eliminates the need for secondary buffering agents, protects capital equipment from acid corrosion, and prevents sharp off-flavors in food and beverage applications.

Solution pH vs Ascorbic Acid
Head-to-head
~7.5 (10% aq.) vs ~2.5
Supports pH-neutral formulation compatibility and may reduce acid-related degradation.
Comparison based on 10% w/v aqueous solutions at room temperature.

Reductant Efficiency in CuAAC Click Chemistry

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Cu(II) must be reduced to the active Cu(I) catalyst. Sodium Ascorbate is the universally preferred reductant for this process because it operates efficiently within the required pH 6.5–8.0 window without acidifying the buffer [1]. Using ascorbic acid directly would drastically lower the pH, denaturing sensitive biomolecules and requiring complex compensatory buffering to maintain the catalytic cycle .

Evidence DimensionBuffer pH stability during Cu(II) reduction
Target Compound DataMaintains optimal pH (6.5–8.0) in HEPES/Phosphate buffers
Comparator Or BaselineAscorbic Acid: Drops pH below optimal catalytic and biological thresholds
Quantified DifferenceAvoids the pH crash associated with free ascorbic acid addition
ConditionsAqueous bioconjugation buffers (e.g., PBS, HEPES) at room temperature

Ensures high-yield, reproducible triazole formation in bioconjugation workflows without damaging pH-sensitive proteins or oligonucleotides.

Curing Equivalence vs Erythorbate
Head-to-head
1.09 parts Na erythorbate ≈ 1 part Na ascorbate
Reported mass equivalence ratio supports substitution calculations in meat processing.
Efficacy confirmed for color retention in beef steaks under MAP conditions (P > 0.05 vs ascorbic acid).

Dough Rheology in Commercial Baking

In commercial baking, ascorbates are used as dough conditioners. Because Sodium Ascorbate is a buffered salt, it yields a less stiff and more relaxed dough matrix compared to unbuffered ascorbic acid [1]. As a reducing agent, it selectively weakens the wheat protein network during initial mixing, which translates into reduced mechanical mixing times and improved downstream machinability on automated lines [2].

Evidence DimensionDough stiffness and mixing time
Target Compound DataProduces relaxed dough with reduced mixing/proofing time
Comparator Or BaselineAscorbic Acid: Can produce excessively stiff dough
Quantified DifferenceMeasurable reduction in mechanical mixing energy and time
ConditionsCommercial wheat flour dough formulation and mixing

Optimizes throughput and reduces energy expenditure in large-scale automated bakery operations by improving dough handling properties.

Cytostatic Activity in Leukemic Cells
Head-to-head
Dose-dependent growth inhibition, similar to ascorbic acid
Reported cell-model response context; magnesium ascorbyl phosphate inactive under same conditions.
HL-60 and U937 cell lines, up to 200 μM.
Genotoxicity & Carcinogenicity
Class-level
No genotoxicity concern; long-term studies show no carcinogenicity
Reported safety endpoint context shared with ascorbic acid and calcium ascorbate.
EFSA re-evaluation and FDA GRAS status; data to verify for specific use levels.
Amorphous Polymer Matrix Stability
Head-to-head
More labile than ascorbic acid in amorphous PVP
Degradation rate context may require review when formulating solid dispersions.
Colyophilized PVP matrices; crystalline forms remain more stable.

Meat Curing Brines and Injectables

Due to its exceptional solubility (620 g/L) and neutral pH, Sodium Ascorbate is the preferred antioxidant for concentrated meat processing brines. It prevents the needle-clogging precipitation seen with less soluble forms and avoids the acidic denaturation of meat proteins that causes discoloration [1].

CuAAC Click Chemistry and Bioconjugation

In laboratory and diagnostic manufacturing, Sodium Ascorbate is the standard in situ reductant used to generate the active Cu(I) catalyst from Cu(II) salts. Its buffered nature ensures that the reaction buffer remains within the critical pH 6.5–8.0 range, preserving the structural integrity of sensitive biomolecules[2].

Non-Acidic Nutraceuticals and Supplements

For high-dose Vitamin C formulations, Sodium Ascorbate is selected over ascorbic acid to prevent gastrointestinal distress and tooth enamel degradation. Its near-neutral pH (7.0–8.0) ensures consumer compliance while maintaining full bioavailability of the ascorbate anion [3].

Commercial Bakery Dough Conditioning

In industrial baking, Sodium Ascorbate is utilized to optimize dough rheology. Its buffered reducing action relaxes the wheat protein network more effectively than highly acidic alternatives, leading to shorter mixing times, faster proofing, and improved machinability on high-speed production lines[4].

Application Selection Guide

Application
Selection Property
Validation Focus
pH-neutral liquid formulations
Aqueous solution pH ~7.4–7.5
Nutrient stability and acid-sensitive co-formulant compatibility
High-concentration aqueous administration
Solubility of 62 g/100 mL
Solution homogeneity and sodium load consideration
Meat curing acceleration
Equivalence ratio vs erythorbate
Color retention and nitrite conversion under process conditions
Enzymatic browning inhibition
Polyphenol oxidase inhibition capacity
Antibrowning efficacy at optimal dip concentration in fresh-cut produce

Physical Description

Minute crystals or white powder. pH of aqueous solutions 5.6 to 7.0 or even higher (a 10% solution, made from a commercial grade, may have a pH of 7.4 to 7.7). (NTP, 1992)
White or almost white, odourless crystalline powder which darkens on exposure to light
White or faintly yellow solid; [HSDB] White powder; [MSDSonline]

Color/Form

Minute crystals
Minute white to yellow crystals

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

198.01403222 Da

Monoisotopic Mass

198.01403222 Da

Heavy Atom Count

13

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /sodium oxide/.

Appearance

Solid powder

Melting Point

424 °F (decomposes) (NTP, 1992)
218 °C decomposes

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S033EH8359

Related CAS

50-81-7 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 305 of 307 companies (only ~ 0.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Bowel cleansing prior to clinical procedures

Therapeutic Uses

Antioxidants; Free Radical Scavengers
Ascorbic acid and calcium and sodium ascorbates are used as antoxidants in pharmaceutical manufacturing and in the food industry.
In 20 patients in acute asthmatic crisis, 16 recovered promptly after receiving 6 g sodium ascorbate iv. Chronic oral treatment (0.6-1 g/day/60 days) with Na ascorbate prevented asthmatic symptoms in 18/25 asthmatic patients.
8 patients with hyphema were treated with iv glycerin in combination with sodium ascorbate. The results showed that glycerol in combination with sodium ascorbate diminished the hemorrhage in eye within 12-24 hr.
For more Therapeutic Uses (Complete) data for Sodium ascorbate (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Vitamins

Mechanism of Action

Mechanism of action of ascorbate is a superoxide radical scavenger.
... Sodium ascorbate decreases cellular iron uptake by melanoma cells in a dose- and time-dependent fashion, indicating that intracellular iron levels may be a critical factor in sodium ascorbate-induced apoptosis. Indeed, sodium ascorbate-induced apoptosis is enhanced by the iron chelator, desferrioxamine (DFO) while it is inhibited by the iron donor, ferric ammonium citrate (FAC). Moreover, the inhibitory effects of sodium ascorbate on intracellular iron levels are blocked by addition of transferrin, suggesting that transferrin receptor (TfR) dependent pathway of iron uptake may be regulated by sodium ascorbate. Cells exposed to sodium ascorbate demonstrated down-regulation of TfR expression and this precedes sodium ascorbate-induced apoptosis. Taken together, sodium ascorbate-mediated apoptosis appears to be initiated by a reduction of TfR expression, resulting in a down-regulation of iron uptake followed by an induction of apoptosis...
Humans use two sodium-ascorbate cotransporters (hSVCT1 and hSVCT2) for transporting the dietary essential micronutrient ascorbic acid, the reduced and active form of vitamin C. Although the human liver plays a pivotal role in regulating and maintaining vitamin C homeostasis, vitamin C transport physiology and regulation of the hSVCT systems in this organ have not been well defined. Thus, this research used a human hepatic cell line (HepG2), confirming certain results with primary human hepatocytes and determined the initial rate of ascorbic acid uptake to be Na(+) gradient, pH dependent, and saturable as a function of concentration over low and high micromolar ranges. Additionally, hSVCT2 protein and mRNA are expressed at higher levels in HepG2 cells and native human liver, and the cloned hSVCT2 promoter has more activity in HepG2 cells. Results using short interfering RNA suggest that in HepG2 cells, decreasing hSVCT2 message levels reduces the overall ascorbic acid uptake process more than decreasing hSVCT1 message levels. Activation of PKC intracellular regulatory pathways caused a downregulation in ascorbic acid uptake not mediated by a single predicted PKC-specific amino acid phosphorylation site in hSVCT1 or hSVCT2. However, PKC activation causes internalization of hSVCT1 but not hSVCT2. Examination of other intracellular regulatory pathways on ascorbic acid uptake determined that regulation also potentially occurs by PKA, PTK, and Ca(2+)/calmodulin, but not by nitric oxide-dependent pathways...

Other CAS

134-03-2
58657-35-5

Absorption Distribution and Excretion

Ascorbic acid, the reduced form of vitamin C, functions as a potent antioxidant as well as in cell differentiation. Ascorbate is taken up by mammalian cells through the specific sodium/ascorbate co-transporters SVCT1 and SVCT2. Although skeletal muscle contains about 50% of the whole-body vitamin C, the expression of SVCT transporters has not been clearly addressed in this tissue. ... This work ... analyzed the expression pattern of SVCT2 during embryonic myogenesis using the chick as model system. ... Immunohistochemical analyses showed that SVCT2 is preferentially expressed by type I slow-twitch muscle fibers throughout chick myogenesis as well as in post-natal skeletal muscles of several species, including human...
Humans use two sodium-ascorbate cotransporters (hSVCT1 and hSVCT2) for transporting the dietary essential micronutrient ascorbic acid, the reduced and active form of vitamin C. Although the human liver plays a pivotal role in regulating and maintaining vitamin C homeostasis, vitamin C transport physiology and regulation of the hSVCT systems in this organ have not been well defined. Thus, this research used a human hepatic cell line (HepG2), confirming certain results with primary human hepatocytes and determined the initial rate of ascorbic acid uptake to be Na(+) gradient, pH dependent, and saturable as a function of concentration over low and high micromolar ranges. Additionally, hSVCT2 protein and mRNA are expressed at higher levels in HepG2 cells and native human liver, and the cloned hSVCT2 promoter has more activity in HepG2 cells. Results using short interfering RNA suggest that in HepG2 cells, decreasing hSVCT2 message levels reduces the overall ascorbic acid uptake process more than decreasing hSVCT1 message levels. Activation of PKC intracellular regulatory pathways caused a downregulation in ascorbic acid uptake not mediated by a single predicted PKC-specific amino acid phosphorylation site in hSVCT1 or hSVCT2. However, PKC activation causes internalization of hSVCT1 but not hSVCT2. Examination of other intracellular regulatory pathways on ascorbic acid uptake determined that regulation also potentially occurs by PKA, PTK, and Ca(2+)/calmodulin, but not by nitric oxide-dependent pathways...

Metabolism Metabolites

... Adrenal cortex is closely associated with ascorbate metabolism ... Hydrocortisone was reported ... to stimulate synthesis of ascorbate from gluconolactone, but deoxycorticosterone or aldosterone caused ... increase in ascorbate excretion in normal or adrenalectomized rats...

Wikipedia

Sodium ascorbate

Drug Warnings

Each gram of sodium ascorbate contains approximately 5 mEq of sodium; this should be considered when the drug is used in patients on salt-restricted diets.

Use Classification

Food additives
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Antioxidant

Methods of Manufacturing

Ascorbic acid is dissolved in water, and an equivalent amount of sodium bicarbonate is added. After cessation of effervescence, the sodium ascorbate is precipitated by the addition of isopropanol.

General Manufacturing Information

L-Ascorbic acid, sodium salt (1:1): ACTIVE
Addition of ascorbate to NO2-based preservatives reduces nitrosamine formation and also lowers the amount of NO2 required to protect the product from contamination.
Use of sodium ascorbate in vacuum-packaged wieners does not appreciably alter inhibition of C botulinum toxin formation by sodium nitrite.
Addition of Na ascorbate to brine suppressed N-nitrosodimethylamine formation from added brine. Lowest amounts were found in bacon cured in presence of ascorbate.
Sodium ascorbate prevented formation of dimethylnitrosamine in frankfurters processed for 2 hr or reduced the amount after 4 hr treatment.
/A/ short term quantitative bioassay to detect the inhibitory action of reducing compound sodium ascorbate on nitrosation reaction of methylquanidine and metabolic activation of precarcinogen dimethylnitrosamine.

Interactions

Tissues exposed to Na ascorbate responded more vigorously than untreated muscles when graded concentrations of calcium chloride added to bathing solution minus Ca2+ ions but with acetylcholine.
The effects of sodium ascorbate with or without Vitamin K3 was studied in vitro using cultured human neoplastic cell lines MCF-7 (breast carcinoma), KB (oral epidermal carcinoma), and AN3-CA (endometrial adenocarcinoma) at concentrations of 0.198 ug/mL to 1.98 mg/mL. Culture media without sodium ascorbate and the vitamin were used as a control. At 50%confluence, different combinations of sodium ascorbate and Vitamin K3 were added to the cultures for a 1 hr incubation. DNA determinations were made. Sodium Ascorbate supplemented media had a growth inhibiting action only at high concentrations (5 x 10+3 mol/L). Combined administration demonstrated a synergisitic inhibition of cell growth at 10 to 50 times lower concentrations. These results are for all three cell types ...
Sodium ascorbate and/or sodium nitrite /was administered/ for 6 months to male and female Wistar rats (5 rats/group). The control group was fed a basal diet and water only. Treated groups were administered the following: 0.075%, 0.15%, or 0.3% sodium nitrite dissolved in water; 1%, 2%, or 4% sodium ascorbate; or a combination with both chemicals at low + low, middle + middle, and high + high doses. Body weight gain was significantly decreased in the combined-high dose group. Significant decreases of serum total protein, increase of BUN (blood urea nitrogen) and relative kidney weight were also found in the combined-high dose group. Histopathological examination showed moderate or severe squamous cell hyperplasia of the forestomach in the combined-high dose group and slight hyperplasia in the combined-middle dose group. No differences were seen between the sexes. The minimum toxic dose was 0.15% sodium nitrite+2% sodium ascorbate ...

Stability Shelf Life

Aqueous solutions are unstable and subject to quick oxidation by air at pH > 6.0
Solutions of ascorbic acid are rapidly oxidized in air and in alkaline media; the drug should be protected from air and light. /Ascorbic acid/
1: Tóth SZ, Lőrincz T, Szarka A. Concentration Does Matter: The Beneficial and Potentially Harmful Effects of Ascorbate in Humans and Plants. Antioxid Redox Signal. 2018 Nov 20;29(15):1516-1533. doi: 10.1089/ars.2017.7125. Epub 2017 Dec 1. PubMed PMID: 28974112.
2: Zechmann B. Compartment-Specific Importance of Ascorbate During Environmental Stress in Plants. Antioxid Redox Signal. 2018 Nov 20;29(15):1488-1501. doi: 10.1089/ars.2017.7232. Epub 2017 Aug 10. PubMed PMID: 28699398.
3: Tovmasyan A, Bueno-Janice JC, Jaramillo MC, Sampaio RS, Reboucas JS, Kyui N, Benov L, Deng B, Huang TT, Tome ME, Spasojevic I, Batinic-Haberle I. Radiation-Mediated Tumor Growth Inhibition Is Significantly Enhanced with Redox-Active Compounds That Cycle with Ascorbate. Antioxid Redox Signal. 2018 Nov 1;29(13):1196-1214. doi: 10.1089/ars.2017.7218. Epub 2018 Mar 27. PubMed PMID: 29390861; PubMed Central PMCID: PMC6157436.
4: Mi DJ, Dixit S, Warner TA, Kennard JA, Scharf DA, Kessler ES, Moore LM, Consoli DC, Bown CW, Eugene AJ, Kang JQ, Harrison FE. Altered glutamate clearance in ascorbate deficient mice increases seizure susceptibility and contributes to cognitive impairment in APP/PSEN1 mice. Neurobiol Aging. 2018 Nov;71:241-254. doi: 10.1016/j.neurobiolaging.2018.08.002. Epub 2018 Aug 7. PubMed PMID: 30172223; PubMed Central PMCID: PMC6162152.
5: Alexander MS, O'Leary BR, Wilkes JG, Gibson AR, Wagner BA, Du J, Sarsour E, Hwang RF, Buettner GR, Cullen JJ. Enhanced Pharmacological Ascorbate Oxidation Radiosensitizes Pancreatic Cancer. Radiat Res. 2018 Oct 30. doi: 10.1667/RR15189.1. [Epub ahead of print] PubMed PMID: 30376411.

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